molecular formula C13H18BrNO2S B344721 [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine CAS No. 873578-37-1

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine

Cat. No.: B344721
CAS No.: 873578-37-1
M. Wt: 332.26g/mol
InChI Key: HCCNLKFYYAJDRJ-UHFFFAOYSA-N
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Description

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is an organic compound with the molecular formula C13H18BrNO2S. This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and two methyl groups attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine typically involves the following steps:

    Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom.

    Sulfonamide Formation: The formation of the sulfonamide group by reacting with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-cyclopentylbenzamide
  • 2-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide

Uniqueness

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is unique due to its specific substitution pattern on the benzene ring and the presence of both a cyclopentyl group and a sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCNLKFYYAJDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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